molecular formula C9H10FNO B15233222 6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15233222
M. Wt: 167.18 g/mol
InChI Key: DCSBLDMWRRIJMS-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group in the structure of this compound imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-fluorophenol with methyl acrylate in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate
  • Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

Uniqueness

6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the specific positioning of the fluorine and methyl groups, which impart distinct chemical and physical properties. These modifications can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

6-fluoro-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H10FNO/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11H,2-3H2,1H3

InChI Key

DCSBLDMWRRIJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCN2)F

Origin of Product

United States

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